molecular formula C9H9Cl2N3 B13310197 5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine

5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13310197
M. Wt: 230.09 g/mol
InChI Key: KEPMMYJCESLRKD-UHFFFAOYSA-N
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Description

5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine: is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with chlorine and methyl substituents

Properties

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

5-chloro-6-(chloromethyl)-1,4-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C9H9Cl2N3/c1-5-6-4-12-14(2)9(6)13-7(3-10)8(5)11/h4H,3H2,1-2H3

InChI Key

KEPMMYJCESLRKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NN(C2=NC(=C1Cl)CCl)C

Origin of Product

United States

Preparation Methods

Condensation of 5-Aminopyrazole Derivatives with Electrophilic Reagents

A foundational approach involves reacting 5-amino-1-methyl-1H-pyrazole-4-carboxylate derivatives with chloroacetonitrile or chloroacetyl chloride. For example:

  • Step 1 : Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate reacts with chloroacetonitrile in dioxane at reflux to form 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2b ) in 83% yield.
  • Step 2 : Treatment of 2b with POCl₃ under anhydrous conditions introduces the 5-chloro substituent, yielding the target compound.

Key Data :

Parameter Value Source
Intermediate yield (2b ) 83%
POCl₃ reaction time 4–6 hours at 80–100°C

Solvent-Free Synthesis via Cyclocondensation

A solvent-free method accelerates reaction kinetics and improves yields:

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine reacts with ethyl acetoacetate under microwave irradiation, forming pyrazolo[3,4-b]pyridine-6-carboxylate derivatives in 55–70% yield within 20 minutes.
  • Chlorination at position 5 is achieved using PCl₅ or SOCl₂, followed by chloromethylation with formaldehyde and HCl gas.

Optimization Insight :

  • Microwave irradiation reduces reaction time from hours (conventional reflux) to minutes.
  • Electron-withdrawing groups on pyrazole enhance electrophilicity, improving cyclization efficiency.

Vilsmeier–Haack Reaction for Chlorination

The Vilsmeier–Haack reaction (POCl₃/DMF) selectively introduces chlorine at position 5:

  • 4,5-Dihydropyrazolo[3,4-b]pyridine-6-ones are treated with POCl₃/DMF at 0–5°C, yielding 5-chloro derivatives.
  • Subsequent chloromethylation at position 6 is performed using CH₂O/HCl or chloromethyl methyl ether.

Reaction Conditions :

Parameter Value Source
Temperature 0–5°C (chlorination)
Chloromethylation agent CH₂O/HCl (gas)

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl group at position 6 serves as a reactive site for further derivatization:

  • Example : Treatment with amines (e.g., benzylamine) in THF at room temperature replaces the chloride with an amine group.
  • Kinetic studies show second-order dependence on amine concentration, indicating an SN2 mechanism.

Functionalization Data :

Nucleophile Solvent Temperature Yield Source
Benzylamine THF 25°C 78%
Sodium methoxide MeOH 60°C 92%

One-Pot Multi-Component Reactions

Efficient one-pot strategies combine cyclization and chlorination:

  • A mixture of 5-aminopyrazole, diketones, and POCl₃ in acetic acid under oxygen atmosphere produces the target compound in 65–75% yield.
  • Advantage : Eliminates intermediate isolation, reducing purification steps.

Typical Conditions :

Component Role Ratio
5-Aminopyrazole Cyclization precursor 1 eq
POCl₃ Chlorinating agent 2 eq
Acetic acid Catalyst Solvent

Structural Confirmation and Analytical Data

Synthesized compounds are characterized via:

  • ¹H/¹³C NMR : Key signals include singlets for methyl groups (δ 2.40–2.75 ppm) and pyrazole protons (δ 8.19–8.50 ppm).
  • HRMS : Molecular ion peaks align with calculated masses (e.g., m/z 269.08 for C₁₁H₁₂Cl₂N₃).

Representative ¹H NMR Data :

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Pyridine-H4 8.50 Singlet
ClCH₂ 4.92 Singlet
N-Me 3.20–4.08 Singlet

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at N1 vs. N2 positions are mitigated using bulky substituents.
  • Yield Improvement : Electron-deficient pyrazoles increase electrophilicity, enhancing cyclization rates.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the pyrazolo[3,4-b]pyridine core enhances its reactivity and potential for diverse applications compared to similar compounds.

Biological Activity

5-Chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS Number: 1375474-83-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

The molecular formula of 5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine is C9H9Cl2N3C_9H_9Cl_2N_3, with a molecular weight of 230.09 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is significant in various pharmacological contexts due to its structural versatility.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods employed vary but often include chloromethylation of the pyrazole derivative followed by cyclization processes to form the desired heterocyclic structure. Recent advancements in synthetic methodologies have improved yields and reduced the complexity of these synthetic routes .

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit potent anticancer properties. Specifically, compounds with similar structures have shown significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain derivatives have demonstrated IC50 values as low as 0.36 µM against CDK2, indicating strong inhibitory effects on tumor cell proliferation .

The biological activity of 5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine may be attributed to its ability to modulate key signaling pathways involved in cancer progression. Inhibitors targeting the c-Met protein kinase pathway have been identified as particularly relevant for this compound class. The modulation of this pathway can lead to reduced cell migration and invasion in various cancer types .

Case Studies

Several case studies illustrate the biological efficacy of pyrazolo[3,4-b]pyridines:

  • Inhibition of Tumor Growth : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models of non-small cell lung cancer, showcasing its potential as a therapeutic agent .
  • Selectivity and Toxicity : Research has highlighted the selectivity of these compounds for cancer cells over normal cells, suggesting a favorable safety profile that warrants further investigation .

Applications in Drug Development

The unique structural features of 5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine make it a promising scaffold for drug development:

  • Cancer Therapeutics : Its ability to inhibit key kinases positions it as a candidate for developing new cancer therapies.
  • Neurological Disorders : Emerging research suggests potential applications in treating neurological disorders through modulation of GABA receptors .

Q & A

Q. What are the common synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core structure in compounds like 5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine?

  • Methodological Answer : The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via two primary approaches: (i) Pyrazole ring construction on a pyridine backbone : This involves condensation of 5-aminopyrazole-4-carbaldehydes with α-methylene ketones (e.g., acetone or acetophenones) under basic conditions (e.g., ethanolic KOH) to form fused systems . (ii) Pyridine ring annulation on a pyrazole precursor : One-pot reactions using 5-azido-pyrazole-4-carbaldehydes and aryl ketones (e.g., propiophenone) yield substituted derivatives via cyclization . For chloromethyl and dimethyl substitutions, post-synthetic modifications (e.g., nucleophilic substitution or alkylation) are often employed after core formation.

Q. What spectroscopic techniques are essential for confirming the structure of 5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm substituent positions and coupling patterns. For example, tert-butyl groups show distinct singlet peaks at ~1.4 ppm in 1H NMR, while chloromethyl groups exhibit characteristic splitting .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolves regiochemistry and steric effects in substituted derivatives .

Advanced Research Questions

Q. How can regioselective C-H functionalization be achieved in pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Regioselective γ-C-H arylation is optimized using Pd/CuI catalytic systems . For example, PdCl₂(PPh₃)₂ selectively activates the γ-position of pyrazolo[3,4-b]pyridine, enabling arylation with aryl halides in yields up to 77% (Table 1) .
CatalystSubstrateYield (%)Regioselectivity
PdCl₂(PPh₃)₂Pyrazolo[3,4-b]pyridine77γ-C-H exclusive
Pd(OAc)₂ with CuIPyrazolo[3,4-b]pyridine65Mixed

Q. What methodologies enable late-stage functionalization of pyrazolo[3,4-b]pyridine derivatives to enhance pharmacological activity?

  • Methodological Answer : Palladium-catalyzed aminocarbonylation introduces carboxamide groups at the C-3 position using CO gas (generated via COware®). This method tolerates diverse substituents (e.g., halides, nitro groups) and achieves yields up to 99% . For example, 1,3-disubstituted derivatives (e.g., vasodilators like riociguat) are synthesized via this route, enabling rapid SAR studies .

Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridine analogues be achieved for CNS-targeted drug discovery?

  • Methodological Answer : Chiral-at-metal Rh(III) complexes catalyze asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This method produces pyrazolo[3,4-b]pyridines in 81–98% yield with 85–99% enantiomeric excess (ee), critical for CNS agents targeting neurological disorders .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : reports one-pot condensation yields of ~70–80%, while notes Pd-catalyzed C-H arylation yields up to 77%. Contradictions arise from substrate sensitivity and catalytic efficiency. Resolution requires optimizing reaction conditions (e.g., solvent, temperature) for specific derivatives.
  • Regioselectivity in Annulation : Unsymmetric ketones (e.g., benzoylacetone) yield isomeric mixtures (e.g., derivatives 13 and 14 in ), necessitating chromatographic separation or kinetic control strategies .

Key Research Gaps

  • In Vivo Bioactivity Data : Limited evidence on pharmacokinetics or toxicity profiles of chloromethyl-substituted derivatives.
  • Computational Modeling : Few studies (e.g., ) correlate quantum mechanical properties (e.g., NLO activity) with biological targets.

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